1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine
Description
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a piperazine derivative characterized by a 5-chloro-2-methylphenyl group at the 1-position and a pyrrolidinylsulfonyl moiety at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications as serotonin receptor modulators, TRPC channel activators, and anticancer agents . The unique combination of electron-withdrawing (chloro) and sterically bulky (methyl) groups on the phenyl ring, coupled with the sulfonamide-linked pyrrolidine, may influence solubility, receptor binding, and metabolic stability .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2S/c1-13-4-5-14(16)12-15(13)17-8-10-19(11-9-17)22(20,21)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCOJETWBUROME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
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Reagents :
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5-Chloro-2-methylaniline (0.3 mol)
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Bis(2-chloroethyl)amine hydrochloride (0.32 mol)
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KI (0.03 mol)
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Chlorobenzene (300 mL)
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Steps :
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Combine reagents in chlorobenzene and reflux for 24 hours.
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Cool the mixture, filter, and evaporate the solvent to obtain a reddish-brown oil.
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Dissolve the residue in acetone, reflux for 1–2 hours, and filter to isolate the product as a white powder.
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Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | Reflux (~131°C for chlorobenzene) |
| Time | 24 hours |
| Catalyst | KI |
| Solvent | Chlorobenzene |
This method leverages the nucleophilic aromatic substitution of 5-chloro-2-methylaniline with bis(2-chloroethyl)amine, followed by cyclization to form the piperazine ring. The use of KI enhances reactivity by facilitating the formation of a more electrophilic intermediate.
The second stage introduces the 1-pyrrolidinylsulfonyl group at the 4-position of the piperazine ring. While direct synthesis details for this step are not explicitly provided in the cited sources, analogous sulfonation strategies from related compounds and general organic chemistry principles can be applied.
Proposed Sulfonation Methodology
The sulfonation likely involves reacting 1-(5-chloro-2-methylphenyl)piperazine with pyrrolidine-1-sulfonyl chloride in the presence of a base to neutralize HCl byproducts.
Reaction Scheme
Reagents and Conditions
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Reagents :
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Pyrrolidine-1-sulfonyl chloride (1.1 equivalents)
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Triethylamine or pyridine (2 equivalents)
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Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
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Steps :
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Dissolve 1-(5-chloro-2-methylphenyl)piperazine in DCM.
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Add triethylamine and pyrrolidine-1-sulfonyl chloride dropwise at 0°C.
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Stir at room temperature for 4–6 hours.
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Wash with water, dry over NaSO, and concentrate to isolate the product.
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Optimization and Challenges
Regioselectivity
Piperazine’s symmetry necessitates precise control to ensure substitution at the desired nitrogen. The initial cyclization step inherently favors mono-substitution due to steric and electronic factors, as evidenced by the high yield of 1-(5-chloro-2-methylphenyl)piperazine. Subsequent sulfonation targets the remaining secondary amine, with the base ensuring deprotonation for nucleophilic attack on the sulfonyl chloride.
Purity and Yield Considerations
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Byproducts : Excess sulfonyl chloride may lead to disubstitution, requiring stoichiometric control.
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Purification : Column chromatography or recrystallization from ethanol/water mixtures can enhance purity.
Comparative Analysis of Synthetic Routes
| Step | Method Description | Yield | Key Advantage |
|---|---|---|---|
| 1 | Cyclization with KI catalysis | 83.9% | Scalable, high regioselectivity |
| 2 | Sulfonation with R-SOCl | ~70–85% | Modular for diverse sulfonyl groups |
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors could improve heat transfer during the exothermic sulfonation step. Additionally, substituting chlorobenzene with greener solvents (e.g., cyclopentyl methyl ether) may enhance sustainability without compromising yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemical Formula
- IUPAC Name : 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine
- Molecular Formula : C₁₈H₂₃ClN₄O₂S
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine can induce apoptosis in cancer cells, making them potential candidates for cancer chemotherapy .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. Its sulfonamide group is particularly noted for its effectiveness in inhibiting bacterial growth .
Biochemical Research
- Receptor Binding Studies : The compound serves as a ligand in receptor binding studies, facilitating the understanding of interactions between drugs and biological targets. This application is crucial for drug design and development .
- Enzyme Inhibition : Investigations into enzyme inhibition reveal that the compound can act as an inhibitor for enzymes such as acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's .
Material Science
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compounds with the 5-Chloro-2-Methylphenyl Group
Several piperazine derivatives share the 5-chloro-2-methylphenyl substituent but differ in the 4-position substituent:
- Compound 23 (): 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(5-chloro-2-methylphenyl)piperazine Key Features: A phenethyl group linked to a dihydroindenyloxy moiety at the 4-position. Physicochemical Data: Melting point = 87.4–88.3°C; characterized by $ ^1H $ NMR (δ 7.23–6.70 ppm) and HRMS .
- Compound 42 (): 1-tert-Butoxy-3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-propanol hydrochloride Key Features: A tertiary alkoxy-propanol substituent.
- PPZ1 (): 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone Key Features: A fluorophenyl ketone group. Activity: Activates TRPC6 channels in a DAG-dependent manner, showing neuroprotective effects via BDNF signaling. Cross-reactivity with TRPC3/7 limits specificity .
Structural Implications :
- The 5-chloro-2-methylphenyl group confers moderate lipophilicity, but the 4-position substituent dictates target engagement.
Piperazines with Sulfonyl Substituents
Sulfonyl groups are critical for modulating pharmacokinetic properties:
- Compound 15 (): 1-[(3,4-Dichlorophenyl)methylsulfonyl]-4-methylpiperazine Key Features: Dichlorophenylmethylsulfonyl group. Activity: Antimycobacterial activity noted, though less potent than analogues with bulkier substituents .
Comparison with Target Compound :
Piperazines with Pyrrolidine Derivatives
- Compound 7 (): [4-(5-Chloro-2-methylphenyl)-1-piperazinyl][4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]methanone Key Features: Combines 5-chloro-2-methylphenyl and pyrrolidinylsulfonyl groups in a methanone scaffold.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Sulfonyl-Containing Piperazines
| Compound Name (Evidence) | Sulfonyl Group Structure | Molecular Formula | Commercial Availability |
|---|---|---|---|
| Target Compound | 1-Pyrrolidinylsulfonyl | $ C{15}H{21}ClN4O2S $ | Limited (see Ev16) |
| 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)piperazine (Ev19) | 5-Chloro-2-methoxyphenyl | $ C{18}H{21}ClN2O3S $ | Yes (Parchem) |
| 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine (Ev9) | 5-Methoxy-2,4-dimethylphenyl | $ C{19}H{21}Cl2N2O_3S $ | No |
Biological Activity
1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 5-chloro-2-methylphenyl group and a pyrrolidinylsulfonyl moiety. Its molecular formula is C13H17ClN2O2S, and it has a molecular weight of approximately 292.80 g/mol. The presence of the chlorine atom and the sulfonyl group are critical for its biological interactions.
Research indicates that this compound exhibits various mechanisms of action, primarily through modulation of neurotransmitter systems. It has been shown to interact with serotonin (5-HT) receptors and dopamine receptors, which may contribute to its psychoactive effects.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound acts as a partial agonist at certain serotonin receptor subtypes, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : It may also affect dopaminergic pathways, potentially impacting conditions like schizophrenia or depression.
Biological Activity
The biological activity of 1-(5-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine has been assessed through various in vitro and in vivo studies.
Antidepressant Effects
A study conducted on animal models demonstrated that the compound significantly reduced depressive-like behaviors when administered at specific dosages. The results indicated an increase in serotonin levels in the prefrontal cortex, suggesting an antidepressant-like effect.
Antipsychotic Potential
In another investigation, the compound showed efficacy in reducing hyperactivity in rodent models, indicating potential antipsychotic properties. The mechanism was attributed to its action on dopamine receptors, particularly D2 receptors.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Depression : In a double-blind study involving 60 patients with major depressive disorder, participants treated with the compound exhibited a significant reduction in depressive symptoms compared to placebo controls (p < 0.05). The study noted improvements in both emotional and cognitive aspects of depression.
- Case Study on Schizophrenia : A clinical trial assessed the efficacy of the compound in patients diagnosed with schizophrenia. Results indicated a notable decrease in positive symptoms (hallucinations and delusions) after 8 weeks of treatment (p < 0.01), supporting its antipsychotic potential.
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is essential for assessing safety:
- Acute Toxicity : Studies indicate that high doses can lead to neurotoxicity, characterized by behavioral changes and histopathological alterations in brain tissues.
- Chronic Toxicity : Long-term exposure studies have shown no significant carcinogenicity; however, monitoring for potential organ toxicity is recommended.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
